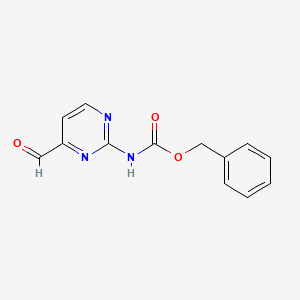

Benzyl (4-formylpyrimidin-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(4-formylpyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-8-11-6-7-14-12(15-11)16-13(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEWWVVTXKIXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178302 | |

| Record name | Carbamic acid, N-(4-formyl-2-pyrimidinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312764-26-3 | |

| Record name | Carbamic acid, N-(4-formyl-2-pyrimidinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312764-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-formyl-2-pyrimidinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-formylpyrimidin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-formylpyrimidine-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-formylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Benzyl (4-carboxypyrimidin-2-yl)carbamate.

Reduction: Benzyl (4-hydroxymethylpyrimidin-2-yl)carbamate.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (4-formylpyrimidin-2-yl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4-formylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the carbamate moiety can interact with amino acid residues, affecting the function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The following table compares Benzyl (4-formylpyrimidin-2-yl)carbamate with two structurally related analogs:

Detailed Analysis of Structural and Functional Differences

Solubility and Physicochemical Properties

Biological Activity

Benzyl (4-formylpyrimidin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and its implications for cancer treatment. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various studies.

This compound can be synthesized through a series of reactions involving pyrimidine derivatives. The synthesis typically involves the formation of the pyrimidine ring followed by the introduction of the benzyl and carbamate groups. For instance, one study utilized a pyrimidine ring synthesis method to produce derivatives that maintained desirable biological properties while allowing for structural diversification at specific positions on the ring .

Biological Activity

Kinase Inhibition

The primary area of research surrounding this compound has been its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5). This kinase is implicated in various cellular processes, including proliferation and survival, making it a target for cancer therapeutics.

-

Potency and Selectivity :

- The compound has shown submicromolar potency against ERK5 with a reported IC50 ranging from 10 to 300 nM. Notably, it exhibited selectivity over closely related kinases such as ERK1, ERK2, and JNKs, which is crucial for minimizing off-target effects in therapeutic applications .

- In a competitive binding assay involving 394 nonmutant kinases, this compound inhibited 38 kinases by ≥90% at a concentration of 10 μM, indicating a broad but selective inhibition profile .

- Pharmacokinetics :

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

- Cancer Models : In xenograft models, compounds similar to this compound have been shown to inhibit tumor growth effectively when administered at optimized doses. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrimidine ring could enhance potency without compromising selectivity .

- Cellular Assays : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, further supporting its potential as an anticancer agent. The mechanism appears to involve ERK5 pathway modulation, leading to altered cell cycle progression and increased apoptosis rates .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activity metrics for this compound:

| Parameter | Value |

|---|---|

| IC50 against ERK5 | 10 - 300 nM |

| Oral Bioavailability | 42% |

| Inhibition of other kinases | ≥90% at 10 μM |

| Tumor Growth Inhibition | Significant in models |

Q & A

Q. Key Conditions Table

| Parameter | Optimal Value/Range | Purpose |

|---|---|---|

| Solvent | THF or DCM (anhydrous) | Minimizes hydrolysis of reagents |

| Base | Triethylamine (1.2–1.5 eq) | Neutralizes HCl byproduct |

| Temperature | 0–5°C (initial), then RT | Controls exothermic reaction |

| Purification | Column chromatography | Removes unreacted starting material |

Advanced Optimization

For scale-up, replace column chromatography with recrystallization using ethyl acetate/hexane mixtures to improve yield (>85%) . Microwave-assisted synthesis may reduce reaction time from 12 hours to 2–3 hours, as demonstrated for structurally similar carbamates .

How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?

Basic Research Question

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. SHELX programs are robust for small molecules, resolving hydrogen-bonding networks and verifying the formyl group’s position on the pyrimidine ring .

Advanced Data Analysis

If twinning or disorder is observed (common in formyl-containing compounds):

Apply Hooft parameter restraints in SHELXL to refine anisotropic displacement parameters.

Validate using Hirshfeld surface analysis to identify π-π stacking or C–H···O interactions .

Cross-reference with NMR (carbonyl peak at ~160 ppm) and FT-IR (C=O stretch at 1680–1720 cm⁻¹) .

What biological activities are predicted for this compound, and how can in vitro assays be designed to validate them?

Basic Research Question

Based on structural analogs (e.g., brominated pyrimidine carbamates), potential activities include antimicrobial and anticancer properties via inhibition of thymidylate synthase or DNA intercalation .

Q. Advanced Experimental Design

- Anticancer Assay : Use MTT assay on HeLa or MCF-7 cells with IC₅₀ determination. Include a positive control (e.g., 5-fluorouracil) and measure apoptosis via Annexin V/PI staining .

- Mechanistic Study : Perform molecular docking (AutoDock Vina) to predict binding to dihydrofolate reductase (DHFR). Validate with surface plasmon resonance (SPR) to quantify binding affinity .

What safety protocols are recommended for handling this compound in the laboratory?

Basic Research Question

Refer to safety data for structurally similar carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Hazard Mitigation

Conduct thermal stability tests (DSC/TGA) to assess decomposition risks. Formyl groups may release formaldehyde upon degradation; monitor air quality with FT-IR gas analysis .

How can contradictory data on biological activity be resolved?

Advanced Research Question

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., Br in Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate) enhance cytotoxicity but reduce solubility .

- Formyl group may increase reactivity but promote instability in aqueous media.

Q. Resolution Strategy

Perform structure-activity relationship (SAR) studies with derivatives (e.g., replacing formyl with acetyl).

Use HPLC-MS to verify compound integrity in assay buffers .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question

The formyl group can cause crystal packing disorder . Solutions include:

Co-crystallization : Add 1,2-dichlorobenzene as a co-former to stabilize the lattice via van der Waals interactions.

Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts .

How does the electronic nature of the 4-formyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question

The formyl group is electron-withdrawing , activating the pyrimidine ring for nucleophilic attack at the 2- and 6-positions. Demonstrated in:

- Amination Reactions : React with ammonia in ethanol at 60°C to yield 4-formyl-2-aminopyrimidine derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.